molecular formula C21H20N4O3 B2636146 N-(4-methoxyphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide CAS No. 1105212-51-8

N-(4-methoxyphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide

Cat. No.: B2636146
CAS No.: 1105212-51-8
M. Wt: 376.416
InChI Key: TZPZJFGWXCKOGC-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core with an 8-methyl group and a 4-oxo substitution. A propanamide chain is attached at the 3-position of the indole, terminating in an N-(4-methoxyphenyl) group. Its molecular weight is 360.41 g/mol (C₂₁H₂₀N₄O₂), as confirmed by catalog data .

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-13-3-8-17-16(11-13)19-20(24-17)21(27)25(12-22-19)10-9-18(26)23-14-4-6-15(28-2)7-5-14/h3-8,11-12,24H,9-10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPZJFGWXCKOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide typically involves multicomponent reactions. One common approach includes the reaction of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid . This method is advantageous due to the use of readily accessible starting materials, atom economy, and process simplicity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of transition-metal-catalyzed coupling reactions, such as Suzuki–Miyaura coupling, can be applied for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound's design indicates potential as a therapeutic agent due to its structural similarities to known bioactive compounds.

Anti-inflammatory Potential

The compound could exhibit anti-inflammatory effects due to the presence of the methoxy group and its structural similarity to established anti-inflammatory agents. Previous studies on related compounds have highlighted their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways.

Synthetic Applications

The synthesis of N-(4-methoxyphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Pyrimidoindole Core : Utilizing cyclization reactions to form the fused ring structure.
  • Functionalization : Introducing methoxy and propanamide groups through electrophilic substitution or coupling reactions.
  • Purification : Employing chromatography techniques to isolate the desired compound.

These synthetic pathways are critical for developing derivatives that may enhance biological activity or solubility.

Biological Mechanisms

Understanding the biological mechanisms through which this compound operates is essential for its application in drug development. Compounds with similar structures often act by:

  • Enzyme Inhibition : Targeting specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : Interacting with cellular receptors to influence signaling pathways.

Future studies are necessary to elucidate the precise mechanisms of action for this compound.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . This compound may exert its effects by modulating enzyme activity, receptor binding, or gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound N-(4-Methoxyphenyl) C₂₁H₂₀N₄O₂ 360.41 Electron-donating methoxy group; moderate lipophilicity
N-(2,4-Difluorobenzyl) analog N-(2,4-Difluorobenzyl) C₂₁H₁₇F₂N₄O₂ 395.38 Electron-withdrawing fluorines; increased polarity
N-(3-Methylphenyl) analog N-(3-Methylphenyl) C₂₁H₂₀N₄O₂ 360.41 Methyl group enhances steric bulk; similar MW to target
3-(1H-Indol-3-yl)-2-[3-(4-Methoxyphenyl)ureido]propanamide derivatives Varied N-alkyl/aryl groups ~C₃₀H₃₀N₅O₃ ~524–541 Extended substituents (e.g., cyclohexylmethyl) improve selectivity for human receptors
8-Fluoro-5-(4-fluorobenzyl) analog 8-Fluoro; 5-(4-fluorobenzyl) C₂₄H₁₇F₂N₃O₂ 417.41 Fluorine substitution enhances metabolic stability
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxyphenyl group may favor interactions with hydrophobic pockets in receptors compared to the electron-withdrawing 2,4-difluorobenzyl group in .
  • Biological Selectivity : Derivatives with bulky substituents (e.g., cyclohexylmethyl in ) show enhanced receptor selectivity, suggesting that the target’s methoxyphenyl group balances size and specificity.

Physicochemical Properties

  • Lipophilicity : The 4-methoxyphenyl group in the target compound likely increases lipophilicity (logP ~3.5–4.0) compared to fluorinated analogs (logP ~2.8–3.2) .
  • Solubility : Methoxy groups generally improve aqueous solubility relative to halogenated derivatives, which may enhance bioavailability .

Biological Activity

N-(4-methoxyphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a complex organic compound belonging to the class of indole derivatives. These derivatives are known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It features an indole core structure that is pivotal for its biological activity. The presence of a methoxy group enhances its lipophilicity and may influence its interaction with biological targets.

Indole derivatives typically exhibit their biological effects through interactions with various molecular targets, including enzymes and receptors. The specific mechanism of action for this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It may interact with specific receptors that regulate cellular signaling pathways.
  • Antioxidant Activity : The compound could exhibit antioxidant properties that help mitigate oxidative stress in cells.

Anticancer Activity

Research indicates that indole derivatives have significant anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest .
CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung)10Apoptosis
Compound BHeLa (Cervical)15Cell Cycle Arrest

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Research has demonstrated that similar compounds can reduce TNF-alpha production in macrophages .

Antimicrobial Activity

Indole derivatives have been evaluated for antimicrobial activity against various pathogens. Preliminary studies suggest that this compound could exhibit significant antimicrobial effects due to its structural features .

Case Studies

  • Study on Anticancer Effects : In a study involving various indole derivatives, it was found that those with a methoxy substitution exhibited enhanced potency against breast cancer cell lines compared to their unsubstituted counterparts .
  • Anti-inflammatory Research : A recent study highlighted the ability of related compounds to inhibit lipopolysaccharide-induced inflammation in THP-1 cells, suggesting potential therapeutic applications in treating inflammatory diseases .

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